4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Overview
Description
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of a chlorine atom and a sulfone group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the chlorination of 1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione include:
1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
4-Fluoro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol: The presence of a fluorine atom can enhance the compound’s stability and bioactivity.
Properties
IUPAC Name |
4-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFWYOMDUHBKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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